4-Formyl-2-methoxyphenyl acetate
Overview
Description
Vanillin acetate is a phenyl acetate obtained by the formal condensation of phenolic group of vanillin with acetic acid. It is a member of benzaldehydes, a monomethoxybenzene and a member of phenyl acetates. It is functionally related to a vanillin.
Vanillyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
Studies on vanillin, a closely related compound, suggest that it exhibits a range of bioactive properties, including neuroprotection, anticarcinogenic effects, and antioxidant activity . These properties suggest that vanillin acetate may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
The exact mode of action of vanillin acetate remains to be fully elucidated. It is known that vanillin, a related compound, operates as a potent scavenger of reactive oxygen species (ros), contributing to its antioxidant activity . This suggests that vanillin acetate may also interact with its targets to modulate oxidative stress.
Biochemical Pathways
Vanillin acetate is likely involved in several biochemical pathways. For instance, the biotransformation of ferulic acid, a precursor of vanillin, involves coenzyme A-dependent and non-beta-oxidative pathways . These pathways lead to the formation of feruloyl-CoA, which is further oxidized to vanilloyl-CoA, and finally reduced to form vanillin . Given the structural similarity between vanillin and vanillin acetate, it is plausible that vanillin acetate may be involved in similar biochemical pathways.
Pharmacokinetics
Research on vanillin suggests that it is readily absorbed in the blood and plasma, indicating good bioavailability
Result of Action
Given its structural similarity to vanillin, it may share some of vanillin’s reported effects, such as neuroprotection, anticarcinogenic effects, and antioxidant activity .
Biochemical Analysis
Biochemical Properties
Vanillin acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of vanillin through diverse processes, including enzymatic, microbial, and immobilized systems . The precursors of vanillin acetate include ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids .
Cellular Effects
The effects of vanillin acetate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of vanillin acetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Vanillin acetate is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
The transport and distribution of vanillin acetate within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSJOBKRSVRODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061256 | |
Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour | |
Record name | Vanillin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillin acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
287.00 to 288.00 °C. @ 760.00 mm Hg | |
Record name | Vanillin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Vanillin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillin acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
881-68-5 | |
Record name | Acetovanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vanillin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylvanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25863 | |
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Record name | Acetylvanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-2-methoxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VANILLIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YNA60FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Vanillin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 79 °C | |
Record name | Vanillin acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary natural source of Vanillin acetate?
A1: Vanillin acetate has been identified as a constituent of the essential oil extracted from the roots of Bupleurum chinense DC., a plant used in traditional Chinese medicine. []
Q2: Can Vanillin acetate be synthesized from other naturally occurring compounds?
A2: Yes, Vanillin acetate can be synthesized from eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, through a multi-step process involving microwave-assisted isomerization and oxidation reactions. []
Q3: Has Vanillin acetate shown any potential in repelling insects?
A3: Research suggests that Vanillin acetate, especially in combination with specific plant essential oils like anis, bay, and calamus, displays repellent activity against blood-sucking arthropods, including mosquitos and mites. []
Q4: Are there any studies on using Vanillin acetate in the synthesis of complex molecules?
A4: Vanillin acetate has been employed as a starting material in the synthesis of various complex molecules. For example, it was used in the synthesis of (′)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran. [] It has also been used in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative investigated in the metabolic studies of mosapride, a gastroprokinetic agent. []
Q5: Can Vanillin acetate be used to synthesize Vanillin?
A5: Yes, Vanillin acetate can be converted into Vanillin. This involves a three-step enzymatic process: acetylation of curcumin to monoacetyl curcumin using Candida antarctica lipase (CAL), conversion of monoacetyl curcumin to vanillin acetate using Funalia trogii laccase (LccFtr), and finally, deacetylation of vanillin acetate to Vanillin using Pleurotus eryngii feruloyl esterase (PeFaeA). []
Q6: How can the reduction of Vanillin acetate be selectively controlled?
A6: Sodium borohydride (NaBH4) can be used to selectively reduce Vanillin acetate. Studies have shown that NaBH4 preferentially reduces the aldehyde group in Vanillin acetate to yield 4-(hydroxymethyl)-2-methoxyphenylacetate, leaving the ester group intact. This selectivity is crucial in organic synthesis, and this reaction serves as a valuable example in demonstrating chemoselectivity in organic chemistry. [, ]
Q7: Has Vanillin acetate been used in the formation of nanostructures?
A7: Research demonstrates the use of a derivative of Vanillin acetate, ortho-vanillin, in the synthesis of a 42-nuclear lanthanide nano-ring. The complex, formed through self-assembly, incorporates deprotonated ortho-vanillin, acetate, hydroxyl groups, and lanthanide centers. This discovery paves the way for potential applications in areas such as biological probes due to the unique luminescent properties of lanthanide complexes. []
Q8: Are there alternative sustainable methods for Vanillin production?
A8: While Vanillin can be produced from lignin, a byproduct of the paper industry, microbial synthesis presents a promising alternative. Syntrophococcus sucromutans, a newly discovered bacterial species, can utilize methoxymonobenzenoids, like those derived from lignin, as electron acceptors, potentially leading to Vanillin production. []
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